ETaKG, >=95% (HPLC)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

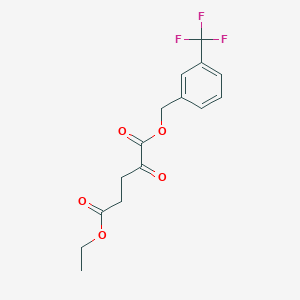

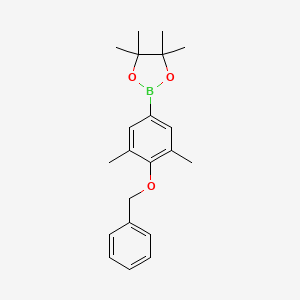

ETaKG, also known as 5-Ethyl 1-(3-(trifluoromethyl)benzyl) 2-oxopentanedioate, is a cell-permeable, aqueous stable, bioavailable, non-toxic α-ketoglutarate/2-oxoglutarate (α-KG/2-OG) diester derivative . It readily undergoes hydrolysis by cytosolic esterases to α-KG . The monoester analog, TaKG, is also membrane permeant .

Molecular Structure Analysis

The molecular formula of ETaKG is C15H15F3O5 . It has a molecular weight of 332.27 . The InChI Key, which is a unique identifier for chemical substances, is OKDCLZOKKGLMIX-UHFFFAOYSA-N.

Physical And Chemical Properties Analysis

ETaKG is an oil that is colorless to light yellow . It is stable in aqueous solutions and is bioavailable .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Tumor Growth Suppression

ETaKG has demonstrated promising effects in cancer research. By selectively inducing prolyl hydroxylase-dependent cell death in hypoxic cells, it suppresses tumor growth in xenograft models. Additionally, it reduces glucose metabolism and elevates intracellular α-ketoglutarate levels, impacting cellular energy dynamics .

Hypoxia-Related Pathways and HIF-1α/2α Modulation

ETaKG destabilizes hypoxia-inducible factor (HIF-1α/2α) by reactivating prolyl hydroxylases (PHDs). This modulation of HIF pathways is crucial for understanding cellular responses to low oxygen conditions and may have implications in diseases like ischemia and cancer .

Metabolism and Glucose Uptake Regulation

ETaKG’s ability to alter glucose metabolism and elevate α-ketoglutarate levels suggests potential applications in metabolic studies. Researchers can explore its impact on cellular energy production and nutrient utilization .

mTORC1 Signaling and Lysosomal Translocation

In U2OS cells, ETaKG stimulates mTORC1 activity independently of glutaminolysis. Its lysosomal translocation mechanism warrants investigation, as it may contribute to cell growth and proliferation pathways .

Biochemistry and α-Ketoglutarate Prodrugs

As a cell-permeable α-ketoglutarate prodrug, ETaKG provides a unique tool for studying α-KG-related processes. Researchers can explore its effects on enzymes, epigenetics, and metabolic pathways .

Environmental Science and Analytical Techniques

High-performance liquid chromatography (HPLC) plays a crucial role in analyzing ETaKG. Researchers use HPLC to quantify its purity, stability, and degradation kinetics. This analytical technique ensures accurate measurements for various applications.

Wirkmechanismus

Target of Action

ETaKG, >=95% (HPLC) primarily targets Hypoxia-inducible factors (HIF-1α/2α) and prolyl hydroxylases (PHDs) . PHDs are enzymes that play a crucial role in the regulation of HIFs .

Mode of Action

ETaKG, >=95% (HPLC) is a cell-permeable, aqueous stable, bioavailable, non-toxic α-ketoglutarate/2-oxoglutarate (α-KG/2-OG) diester derivative that readily undergoes hydrolysis by cytosolic esterases to α-KG . It elevates intracellular [α-KG] by 15-fold in a prolonged fashion, destabilizes HIF-1α/2α and reactivates prolyl hydroxylases (PHDs) in hypoxic cells .

Biochemical Pathways

The compound affects the HIF pathway and the glucose metabolism pathway . By destabilizing HIF-1α/2α and reactivating PHDs, it influences the cellular response to hypoxia . It also decreases cellular ATP and glucose uptake, indicating an effect on glucose metabolism .

Pharmacokinetics

It is described as a bioavailable compound , suggesting that it can be absorbed and utilized in the body. The compound is also described as non-toxic , which is an important aspect of its safety profile.

Result of Action

ETaKG, >=95% (HPLC) has been shown to selectively trigger PHD-dependent cell death in hypoxic cells . It also decreases cellular ATP and glucose uptake , which could have various downstream effects on cellular energy levels and metabolism. Furthermore, it has been shown to suppress tumor growth in a xenograft model .

Action Environment

The action of ETaKG, >=95% (HPLC) is influenced by the cellular environment, particularly the presence of hypoxia . Its ability to destabilize HIF-1α/2α and reactivate PHDs suggests that it may be particularly effective in hypoxic environments, such as those found in certain types of tumors . .

Eigenschaften

IUPAC Name |

5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3O5/c1-2-22-13(20)7-6-12(19)14(21)23-9-10-4-3-5-11(8-10)15(16,17)18/h3-5,8H,2,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDCLZOKKGLMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(=O)OCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-({[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2523020.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523027.png)

![3-Benzoyl-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2523028.png)

![3-Methyl-7-[2-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2523029.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2523031.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxo-3-pyrrolidinecarbaldehyde O-methyloxime](/img/structure/B2523033.png)

![(Z)-N-acetyl-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2523039.png)

![4-fluorobenzyl 4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2523041.png)